N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-(thiophen-2-yl)ethyl group and at position 2 with a sulfanyl-acetamide moiety. The N-(5-chloro-2-methoxyphenyl) group confers aromatic bulk and electron-withdrawing properties, which may influence bioavailability and target binding.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S3/c1-28-17-5-4-13(22)11-16(17)23-18(26)12-31-21-24-15-7-10-30-19(15)20(27)25(21)8-6-14-3-2-9-29-14/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCKWUVXRMZRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, a complex heterocyclic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in pharmacology based on diverse research findings.
Synthesis
The compound is synthesized through a series of chemical reactions involving various intermediates. The synthesis typically includes the formation of thieno[3,2-d]pyrimidine derivatives and subsequent substitution reactions to introduce the chloro and methoxy groups. Detailed methods can be found in supplementary materials from studies that outline the specific reaction conditions and yields .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the thiophenyl group is particularly noted for enhancing the electron-donating capacity, which contributes to the overall antioxidant profile. In vitro assays demonstrated that related compounds effectively scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
Enzyme Inhibition
The compound has been evaluated as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. A study highlighted that the compound demonstrated strong inhibition of MPO activity in vitro and in vivo, indicating its potential as a therapeutic agent for autoimmune and inflammatory disorders . This inhibition was characterized as time-dependent and irreversible, aligning with mechanism-based inactivation.
Antimicrobial Activity
Preliminary screenings have shown that derivatives of this compound possess moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring significantly influence antimicrobial efficacy .
Anticancer Potential
Emerging studies have suggested that compounds similar to this compound may exhibit anticancer properties. Screening against multicellular spheroids has identified it as a promising candidate for further development in cancer therapy .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics. Toxicological assessments have shown low toxicity levels in preliminary studies, making it a candidate for further clinical evaluation .
Case Study 1: Myeloperoxidase Inhibition
In a preclinical study involving lipopolysaccharide-treated cynomolgus monkeys, the lead compound demonstrated robust inhibition of plasma MPO activity upon oral administration. This study underscores its potential therapeutic application in inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
A series of synthesized compounds were evaluated for antibacterial properties. The results indicated that several derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, reinforcing the potential use of these compounds in treating bacterial infections .
Table 1: Biological Activity Overview
Table 2: Synthesis Parameters
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Formation of thieno[3,2-d]pyrimidine | Reflux with acetic anhydride | 92.5 |
| Substitution with chloro/methoxy groups | Specific solvent conditions | 87.7 |
Scientific Research Applications
Chemical Properties and Structure
The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its biological activity. The presence of a chloro and methoxy group on the phenyl ring enhances its solubility and biological interactions. The molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 373.87 g/mol.
Antitumor Activity
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant antitumor properties. Studies have shown that thieno[3,2-d]pyrimidines can inhibit tumor cell proliferation by targeting specific metabolic pathways involved in cancer growth .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the range of 0.5 to 10 µM, indicating potent activity against these malignancies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Case Study: Antimicrobial Efficacy Testing
Testing against standard strains such as E. coli and S. aureus showed promising results with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit enzymes involved in critical biological processes. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), a target for many anticancer and antimicrobial drugs .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The introduction of the thiophenyl group is crucial for enhancing biological activity and solubility .
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Chloroacetyl chloride |
| 2 | Cyclization | Thiophenol |
| 3 | Reduction | Lithium aluminum hydride |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Core Flexibility: The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from the [2,3-d] isomer in , affecting ring planarity and electronic distribution .
- Substituent Impact : The 2-(thiophen-2-yl)ethyl group in the target compound introduces heteroaromaticity and steric bulk compared to simpler alkyl (e.g., ethyl in ) or aryl (e.g., 4-chlorophenyl in ) groups .
- Acetamide Modifications : The 5-chloro-2-methoxyphenyl group in the target compound may enhance lipophilicity compared to 2-methylphenyl () or 4-fluorophenyl () analogs .
Bioactivity and Pharmacological Potential
Table 2: Comparative Bioactivity of Analogous Compounds
Insights :
- The sulfanyl-acetamide motif in oxadiazole derivatives () demonstrates antibacterial activity, suggesting a possible shared mechanism for the target compound .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what are the critical reaction parameters?
The compound is synthesized via multi-step reactions involving:
- Nucleophilic substitution : Introduction of the thiophen-2-ylethyl group to the pyrimidinone scaffold under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Sulfanylacetamide coupling : Reaction of the intermediate with 2-chloro-2-methoxyphenylacetamide using thiophosgene or Lawesson’s reagent to form the sulfanyl bridge .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization (ethanol/water) to achieve >95% purity.
Key parameters : Reaction temperature (70–90°C for substitution steps), stoichiometric control of sulfurizing agents, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?
- X-ray crystallography : Single-crystal analysis using SHELXL (space group , bond lengths: C–S ≈ 1.75–1.82 Å, C=O ≈ 1.21 Å) confirms the thienopyrimidinone core and acetamide linkage .
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS (calculated [M+H]⁺: 504.05; observed: 504.08 ± 0.02) .
Q. What in vitro biological assays are suitable for evaluating its activity, and what methodological controls are essential?
- Enzyme inhibition assays :
- Cytotoxicity : MTT assays (72-hour exposure, HeLa or MCF-7 cell lines) with IC₅₀ values compared to cisplatin .
Critical controls : Include vehicle (DMSO ≤0.1%), reference inhibitors, and blinded data analysis to minimize bias .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?
- Modification sites :
- Toxicity screening : Ames test (TA98 strain) for mutagenicity and hERG channel inhibition assays (IC₅₀ >10 µM preferred) .
Data interpretation : Cross-correlate IC₅₀ values with LogP (2.5–3.5 optimal for blood-brain barrier penetration) .
Q. How can computational methods resolve contradictions in experimental spectral data?
- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) vs. experimental IR and NMR spectra to identify misassignments (e.g., thiophene proton splitting patterns) .
- Molecular docking (AutoDock Vina) : Validate binding poses in kinase ATP pockets (RMSD <2.0 Å vs. crystallographic ligands) .
- HOMO-LUMO analysis : Predict redox stability (∆E ≈ 4.5 eV) and electrophilic sites prone to metabolic oxidation .
Case study : Discrepancies in -NMR δ 7.2–7.4 ppm resolved by DFT-based chemical shift calculations (±0.1 ppm accuracy) .
Q. What strategies address low synthetic yields in scale-up processes?
- DoE optimization : Use a central composite design (factors: temperature, catalyst loading, reaction time) to maximize yield (e.g., from 45% to 68%) .
- Flow chemistry : Continuous-flow reactors for exothermic steps (e.g., sulfanyl bridge formation) to improve heat dissipation and reduce side products .
- In-line analytics : PAT tools (Raman spectroscopy) for real-time monitoring of intermediate purity .
Data analysis : Pareto charts to identify critical factors (e.g., catalyst > temperature > solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
